molecular formula C20H19N3O3 B2973096 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1005296-56-9

4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2973096
CAS RN: 1005296-56-9
M. Wt: 349.39
InChI Key: IJGDMDGKXUDYHO-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical and biomedical research. This compound belongs to the class of pyridazines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes. Additionally, it has been reported to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis.
In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. Furthermore, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide in lab experiments is its diverse biological activities. It has been shown to exhibit anti-cancer, neuroprotective, and anti-inflammatory effects, making it a useful compound for various research applications.
However, one of the limitations of using this compound is its potential toxicity. Studies have reported that it can be toxic to normal cells at high concentrations. Therefore, careful dose optimization is necessary when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide. One area of research is in the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound in cancer cells and the brain.
Another area of research is in the development of drug delivery systems for this compound. This would allow for targeted delivery to specific tissues and cells, reducing potential toxicity and improving efficacy.
Conclusion:
In conclusion, 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a promising compound with diverse biological activities. Its potential applications in cancer and neurodegenerative disease research make it a useful compound for various scientific research applications. However, further studies are needed to fully understand its mechanism of action and optimize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide involves the reaction of 1-phenyl-1,2-ethanedione and 1-phenylethylhydrazine with 4-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with good yield.

Scientific Research Applications

4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide has shown potential in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to inhibit the growth of cancer cells by targeting specific molecular pathways.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases. Studies have demonstrated that it has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14(15-9-5-3-6-10-15)21-20(25)19-17(26-2)13-18(24)23(22-19)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGDMDGKXUDYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-6-oxo-1-phenyl-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

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